3-Hydroxy-3-methyl-5-nitro-2-oxindole

Description

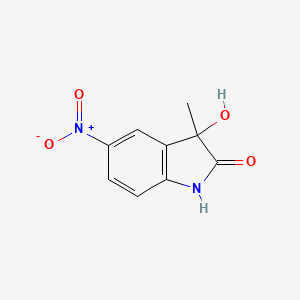

3-Hydroxy-3-methyl-5-nitro-2-oxindole is a nitro-substituted oxindole derivative characterized by a hydroxyl group and a methyl group at the C3 position, along with a nitro group at the C5 position of the indole ring. This compound is synthesized via the Henry reaction, a nitroaldol condensation between isatin derivatives and nitroalkanes, often mediated by dimethylformamide (DMF) . The nitro and hydroxyl groups confer unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

3-hydroxy-3-methyl-5-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-9(13)6-4-5(11(14)15)2-3-7(6)10-8(9)12/h2-4,13H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJGCWSKMIFLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215505 | |

| Record name | 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190311-29-5 | |

| Record name | 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-5-nitro-2-oxindole typically involves the reaction of isatin derivatives with nitroalkanes. One common method is the Morita–Baylis–Hillman reaction, which involves the reaction of isatin with acrylonitrile in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in a solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-5-nitro-2-oxindole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-methyl-5-nitro-2-oxindole-3-one.

Reduction: Formation of 3-hydroxy-3-methyl-5-amino-2-oxindole.

Substitution: Formation of various substituted oxindoles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

3-Hydroxy-3-methyl-5-nitro-2-oxindole derivatives have been identified as potential anticancer agents. The oxindole scaffold is known for its diverse biological activities, including the inhibition of cancer cell proliferation. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. GSK3β Inhibition

Recent studies have highlighted the role of oxindole derivatives in inhibiting glycogen synthase kinase 3 beta (GSK3β), an enzyme implicated in several diseases, including cancer and neurodegenerative disorders. Compounds related to 3-hydroxy-3-methyl-5-nitro-2-oxindole demonstrated significant inhibitory activity against GSK3β, indicating their potential as therapeutic agents in managing conditions associated with aberrant GSK3β activity .

3. Antithrombotic Properties

Research has also pointed to the antithrombotic effects of oxindole derivatives. For example, certain 2-oxindole derivatives have been shown to inhibit platelet aggregation effectively, which is crucial for developing new antithrombotic therapies . This property may be particularly beneficial in preventing thromboembolic events.

Synthetic Utility

1. Versatile Synthons

The synthesis of 3-hydroxy-3-methyl-5-nitro-2-oxindole can be achieved through various methods, making it a versatile synthon in organic chemistry. Its derivatives serve as intermediates for synthesizing more complex molecules, including spirooxindoles and other heterocyclic compounds .

2. Green Chemistry Approaches

Innovative synthetic methods have been developed that emphasize green chemistry principles. These methodologies aim to minimize environmental impact while maximizing yield and efficiency in producing oxindole derivatives . For example, the use of nitromethane and isatin under mild conditions has been reported to yield high amounts of 3-hydroxy-3-nitromethylindolin-2-one derivatives efficiently.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various 3-hydroxyoxindole derivatives against human cancer cell lines. The results indicated that specific modifications at the C-3 position significantly enhanced cytotoxicity compared to the parent compound. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions improved efficacy against breast cancer cells .

Case Study 2: GSK3β Inhibitors

In a recent investigation into GSK3β inhibitors, several oxindole derivatives were synthesized and tested for their ability to inhibit GSK3β activity. Compound 5a emerged as a potent inhibitor with low cytotoxicity, demonstrating its potential for further development as an antiplatelet agent .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-5-nitro-2-oxindole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Features

| Compound Name | C3 Substituents | C5 Substituent | Core Structure |

|---|---|---|---|

| 3-Hydroxy-3-methyl-5-nitro-2-oxindole | Hydroxy, Methyl | Nitro | 2-Oxindole |

| 5-Fluoro-3-hydroxy-3-(nitromethyl)indolin-2-one (3b) | Hydroxy, Nitromethyl | Fluoro | Indolin-2-one |

| 5-Iodo-3-hydroxy-3-(nitromethyl)indolin-2-one (3c) | Hydroxy, Nitromethyl | Iodo | Indolin-2-one |

Key Observations :

- C3 Position : The target compound features a methyl group alongside the hydroxyl group, while analogues 3b and 3c have a nitromethyl group . The nitromethyl group introduces stronger electron-withdrawing effects and steric bulk compared to methyl.

- C5 Position : The nitro group in the target compound contrasts with halogens (fluoro, iodo) in 3b and 3c. Nitro is a stronger electron-withdrawing group than halogens, significantly altering the electronic environment of the aromatic ring.

Electronic and Steric Effects

- Nitro vs. In contrast, halogens in 3b/3c exhibit mixed electronic effects (iodo is weakly electron-donating via polarizability).

- C3 Groups : The methyl group in the target compound reduces steric hindrance compared to nitromethyl in 3b/3c, favoring reactions requiring proximity (e.g., hydrogen bonding or catalysis).

Research Implications and Gaps

- Target Compound : Further studies are needed to quantify its synthetic yields, biological activity (e.g., antimicrobial or kinase inhibition), and thermal stability.

- Analogue Optimization : The high yield of 3b (85%) suggests fluoro-substituted oxindoles are promising for scalable synthesis, whereas iodo-substituted derivatives (3c) may require modified conditions .

Biological Activity

3-Hydroxy-3-methyl-5-nitro-2-oxindole is an important derivative of oxindole, a compound class known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Hydroxy-3-methyl-5-nitro-2-oxindole features a hydroxy group at the 3-position, a methyl group at the same position, and a nitro group at the 5-position of the oxindole core. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of 3-Hydroxy-3-methyl-5-nitro-2-oxindole is primarily attributed to its interaction with various molecular targets:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological targets, enhancing binding affinity and potentially influencing pharmacological effects.

Anticancer Properties

Research indicates that 3-Hydroxy-3-methyl-5-nitro-2-oxindole exhibits significant anticancer activity. It has been studied for its potential in inhibiting various cancer cell lines:

- Inhibition of NQO2 : A study demonstrated that oxindoles can inhibit NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer progression. Compounds containing hydroxyl groups showed enhanced inhibition activity, indicating that structural modifications can significantly affect efficacy .

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to morphological changes and increased caspase activity, which are markers of programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, it was noted that derivatives of oxindoles exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans in disk diffusion assays .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of 3-Hydroxy-3-methyl-5-nitro-2-oxindole to evaluate their biological activities:

| Compound | Activity | IC50 Value |

|---|---|---|

| 3-Hydroxy-3-methyl-5-nitro-2-oxindole | NQO2 Inhibition | 0.368 µM |

| 5-Nitro derivatives | Antimicrobial | Varies by strain |

| Hydroxylated oxindoles | Apoptosis Induction | Observed in MDA-MB-231 cells |

These findings suggest that structural modifications can enhance biological activity, particularly in anticancer and antimicrobial applications.

Comparative Studies

Comparative studies have highlighted the unique position of 3-Hydroxy-3-methyl-5-nitro-2-oxindole among similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-2-oxindole | Lacks nitro/methyl groups | Lower reactivity |

| 5-Nitro-2-oxindole | Lacks hydroxy/methyl groups | Different activity profile |

The presence of both hydroxy and nitro groups in 3-Hydroxy-3-methyl-5-nitro-2-oxindole enhances its reactivity and potential therapeutic applications compared to other oxindoles.

Q & A

Q. What are the standard synthesis protocols for 3-Hydroxy-3-methyl-5-nitro-2-oxindole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration, oxidation, and cyclization steps. Key reagents include:

- Nitration: Concentrated nitric acid in sulfuric acid at 0–5°C to introduce the nitro group while minimizing side reactions .

- Oxidation/Reduction: Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups or potassium permanganate (KMnO₄) for oxidation of intermediates .

- Cyclization: Acidic or basic conditions (e.g., HCl or NaOH) to form the oxindole core.

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. What analytical techniques are recommended for characterizing 3-Hydroxy-3-methyl-5-nitro-2-oxindole?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm) .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds in the crystal lattice) .

- Purity Assessment:

- HPLC-MS: Quantify impurities and validate molecular weight.

- Melting Point Analysis: Compare with literature values to verify consistency .

Q. What safety protocols are critical when handling 3-Hydroxy-3-methyl-5-nitro-2-oxindole in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of nitro-containing vapors.

- Storage: Keep in a dark, dry environment at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can the nitro group in 3-Hydroxy-3-methyl-5-nitro-2-oxindole be selectively reduced to an amine, and what side reactions should be monitored?

Methodological Answer:

- Reduction Strategies:

- Catalytic Hydrogenation: Use H₂ gas with palladium-on-carbon (Pd/C) at 50–60 psi. Monitor for over-reduction of the oxindole ring .

- Chemical Reduction: Employ lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C.

- Side Reactions:

- Ring Opening: Prevented by maintaining low temperatures and short reaction times.

- Byproduct Formation: Characterize via LC-MS and optimize stoichiometry to minimize impurities .

Q. What methodologies are suitable for evaluating the biological activity of 3-Hydroxy-3-methyl-5-nitro-2-oxindole in vitro?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes (e.g., kinases) .

- Cell Viability Studies:

- Apply MTT or resazurin assays in cancer cell lines, ensuring dose-response curves (0.1–100 µM) and controls for nitro group cytotoxicity .

- Pilot Studies: Follow protocols from antiglaucoma evaluations of structurally related oxindoles, including intraocular pressure models .

Q. How does the stability of 3-Hydroxy-3-methyl-5-nitro-2-oxindole vary under acidic, basic, or photolytic conditions?

Methodological Answer:

- Stability Testing:

- Acidic/Basic Conditions: Incubate in pH 3–11 buffers at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Photolysis: Expose to UV light (254 nm) and monitor nitro group reduction or ring modification using UV-Vis spectroscopy .

- Key Findings:

- Nitro groups are prone to reduction under prolonged UV exposure.

- Oxindole rings degrade in strong bases (pH >10) via hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.